Stereospecific Receptor Binding
The (S)-configuration at the C2 position of 2-(2-methoxyphenyl)piperidine determines the compound's three-dimensional pharmacophore presentation, directly influencing target engagement. While direct head-to-head binding data for (2S)-2-(2-methoxyphenyl)piperidine versus its (R)-enantiomer is not publicly available in the accessed databases, class-level evidence from related 2-arylpiperidine sigma receptor ligands demonstrates that enantiomers can exhibit >10-fold differences in binding affinity (Ki) at the sigma-2 receptor subtype [1]. This stereospecific recognition is driven by the differential fit of the piperidine ring and aryl substituent within the chiral binding pocket, a principle that extends to this compound class [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (enantiomer-dependent) |
|---|---|
| Target Compound Data | Ki = 90 nM for sigma-2 receptor (species unspecified; data likely from structurally related analog BDBM50604967) [1] |
| Comparator Or Baseline | In related 2-arylpiperidine series, (R)-enantiomers can exhibit Ki values differing by >10-fold relative to (S)-enantiomers |
| Quantified Difference | Enantiomeric ratio of Ki values may exceed 10 (class inference) |
| Conditions | Binding assays using radioligand displacement in sigma receptor-expressing cell lines or tissue homogenates |
Why This Matters
This stereochemical specificity dictates that procurement of the defined (S)-enantiomer is non-negotiable for studies requiring unambiguous target engagement data.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Sigma-2 receptor Ki = 90 nM. View Source
- [2] Penjišević, J. Z. et al. Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society 2016, 81 (4), 347–356. View Source
